N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide

LRRK2 Parkinson's disease Structure-activity relationship

N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide (CAS 1251689-59-4) is a synthetic small molecule characterized by a benzothiazole–thiazole–benzamide hybrid scaffold. Its structural architecture places it within the class of 1,3-thiazol-2-yl substituted benzamides, a chemotype extensively claimed in patent literature for therapeutic applications targeting kinase-mediated neurodegenerative pathways, particularly Leucine-Rich Repeat Kinase 2 (LRRK2).

Molecular Formula C21H17N3O2S2
Molecular Weight 407.51
CAS No. 1251689-59-4
Cat. No. B3014131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide
CAS1251689-59-4
Molecular FormulaC21H17N3O2S2
Molecular Weight407.51
Structural Identifiers
SMILESC1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NC4=NC5=CC=CC=C5S4
InChIInChI=1S/C21H17N3O2S2/c25-20(24-21-23-16-3-1-2-4-18(16)28-21)14-7-9-15(10-8-14)26-11-19-22-17(12-27-19)13-5-6-13/h1-4,7-10,12-13H,5-6,11H2,(H,23,24,25)
InChIKeyODAMUTIILAVIRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(1,3-Benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide (CAS 1251689-59-4): Baseline Characterization for Procurement Decisions


N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide (CAS 1251689-59-4) is a synthetic small molecule characterized by a benzothiazole–thiazole–benzamide hybrid scaffold [1]. Its structural architecture places it within the class of 1,3-thiazol-2-yl substituted benzamides, a chemotype extensively claimed in patent literature for therapeutic applications targeting kinase-mediated neurodegenerative pathways, particularly Leucine-Rich Repeat Kinase 2 (LRRK2) [2]. The compound features a distinctive 4-cyclopropyl substitution on the thiazole ring and a methyleneoxy linker, structural elements that differentiate it from simpler benzamide analogs in research-grade compound libraries.

Why Generic Substitution of CAS 1251689-59-4 with In-Class Benzothiazole-Benzamides Carries Scientific Risk


Within the benzothiazole–benzamide class, subtle structural variations—including thiazole substitution pattern, linker composition, and pendant ring electronics—can profoundly alter kinase selectivity profiles, CNS penetration potential, and metabolic stability [1]. The 4-cyclopropylthiazole moiety and methyleneoxy linkage present in CAS 1251689-59-4 represent a specific pharmacophoric combination that cannot be assumed interchangeable with morpholino-, alkoxy-, or unsubstituted benzamide analogs without confirmatory comparative data [2]. Published structure-activity relationship (SAR) studies on benzothiazole-based LRRK2 inhibitors demonstrate that even single-atom modifications within this scaffold can shift IC₅₀ values by orders of magnitude and redirect downstream Wnt/β-catenin signaling outcomes [1].

Quantitative Differentiation Evidence for CAS 1251689-59-4 Relative to Closest Structural Analogs


Structural Precedence in Patent Claims for LRRK2 Inhibition Differentiates CAS 1251689-59-4 from Non-Thiazole Benzamides

CAS 1251689-59-4 embodies the general formula (I) claimed in EP3842422A1 and WO2016091776A1, which explicitly requires both a benzothiazole core and a 1,3-thiazol-2-yl substituent connected via a benzamide linkage [1]. In contrast, simple N-(1,3-benzothiazol-2-yl)benzamide (CAS 5005-14-1), a commonly available analog lacking the thiazole ring entirely, falls outside these patent claims and has no demonstrated LRRK2 engagement in public databases [2]. The thiazole ring in CAS 1251689-59-4 provides an additional heteroatom-mediated hydrogen-bond acceptor site and π-stacking surface that is absent in the des-thiazole analog, a feature correlated with enhanced kinase hinge-region binding in related benzothiazole-thiazole hybrids [1].

LRRK2 Parkinson's disease Structure-activity relationship

Cyclopropyl Substitution on Thiazole Distinguishes CAS 1251689-59-4 from Alkyl- and Aryl-Thiazole Analogs in Physicochemical Profile

The 4-cyclopropyl group on the thiazole ring of CAS 1251689-59-4 confers distinct steric and electronic properties compared to methyl-, isopropyl-, or phenyl-substituted thiazole analogs within the same patent series [1]. Cyclopropyl groups are recognized in medicinal chemistry for imparting enhanced metabolic stability relative to isopropyl groups due to reduced CYP450-mediated oxidation at the α-position, while maintaining comparable lipophilicity [2]. In the EP3842422A1 series, benzothiazole-thiazole compounds with varying thiazole substituents exhibit differential LRRK2 inhibitory activities, though specific IC₅₀ values for the 4-cyclopropyl analog are not publicly disclosed [1]. The cyclopropyl ring's unique bond-angle strain and s-character in C–H bonds also modulate molecular conformation, potentially influencing target binding kinetics in ways not achievable with open-chain alkyl substituents [2].

Physicochemical properties Cyclopropyl effect Metabolic stability

Methyleneoxy Linker in CAS 1251689-59-4 Provides Conformational Flexibility Absent in Directly Linked Benzothiazole-Thiazole Analogs

CAS 1251689-59-4 incorporates a methyleneoxy (–CH₂–O–) linker between the benzamide phenyl ring and the thiazole moiety, a structural feature that introduces a rotational degree of freedom absent in compounds where the thiazole is directly attached to the benzamide core [1]. In the broader class of benzothiazole-based kinase inhibitors, linker length and composition have been shown to modulate binding pose within the ATP-binding pocket, affecting both potency and selectivity [2]. For instance, benzothiazole-containing compounds 5 and 14 in the Zaldivar-Diez et al. series, which employ different linker architectures, demonstrated divergent effects on neural progenitor proliferation and Wnt/β-catenin signaling despite sharing a common benzothiazole core [2]. The methyleneoxy linker in CAS 1251689-59-4 may therefore provide a distinct conformational landscape compared to directly linked or amide-only analogs.

Linker optimization Conformational flexibility Target engagement

Optimal Application Scenarios for CAS 1251689-59-4 in Academic and Industrial Research Programs


LRRK2 Kinase Inhibitor Screening and SAR Expansion Campaigns

CAS 1251689-59-4 is positioned as a structurally distinctive entry within benzothiazole–thiazole–benzamide LRRK2 inhibitor libraries [1]. Its 4-cyclopropylthiazole and methyleneoxy linker combination differentiates it from morpholino-substituted and directly linked analogs commonly described in the EP3842422A1 and WO2016091776A1 patent families [1]. Research groups conducting LRRK2 biochemical or cellular screening panels (e.g., LanthaScreen kinase assays, phospho-LRRK2 Ser935 cellular assays) can use this compound to probe the SAR space around thiazole C4 substitution and linker geometry, contributing to the understanding of kinase selectivity and downstream Wnt/β-catenin pathway modulation [2].

In Vivo Pharmacokinetic and Metabolic Stability Profiling Studies

The cyclopropyl substituent on the thiazole ring is associated with reduced cytochrome P450-mediated oxidative metabolism compared to isopropyl or other alkyl-substituted analogs, based on established medicinal chemistry principles [1]. CAS 1251689-59-4 is therefore a candidate for comparative in vitro microsomal stability assays (e.g., human or mouse liver microsomes) and subsequent in vivo pharmacokinetic studies in rodent models, where its metabolic fate can be benchmarked against alkyl-substituted analogs. Such studies are essential for selecting lead compounds with favorable clearance profiles for neurodegenerative disease models [2].

Neuroinflammation and Demyelinating Disease Model Studies

Benzothiazole-based LRRK2 inhibitors have demonstrated pro-oligodendrocytic and (re)myelinating effects in primary oligodendrocyte precursor cell (OPC) cultures and in the experimental autoimmune encephalomyelitis (EAE) murine model of multiple sclerosis [1]. While the specific in vivo efficacy of CAS 1251689-59-4 has not been reported, its structural alignment with the patent-defined LRRK2 inhibitor pharmacophore positions it as a candidate for evaluation in OPC proliferation/differentiation assays and in EAE or other neuroinflammation models [2]. The cyclopropyl and methyleneoxy structural features may confer distinct CNS penetration characteristics relative to previously characterized analogs [2].

Chemical Probe Development for Wnt/β-Catenin Pathway Investigation

LRRK2 inhibition by benzothiazole-based compounds has been mechanistically linked to Wnt/β-catenin signaling enhancement, with compounds 5 and 14 from the Zaldivar-Diez et al. series promoting neural progenitor proliferation via this pathway [1]. CAS 1251689-59-4, as a structurally differentiated member of this chemotype, can serve as a chemical probe in β-catenin reporter assays (e.g., TOPFlash luciferase assays) to dissect how thiazole C4 substitution and linker composition influence Wnt pathway activation independently of LRRK2 kinase inhibition potency [1].

Quote Request

Request a Quote for N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.